molecular formula C21H23N3O2 B11326155 2-(2,6-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11326155
M. Wt: 349.4 g/mol
InChI Key: IFHURAMYIOWWDJ-UHFFFAOYSA-N
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Description

2-(2,6-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound with a unique structure that combines phenoxy, pyrazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps. One common method includes the following steps :

    Formation of Grignard Reagent: Reacting 2,6-dimethyl halogenated benzene with magnesium to generate a Grignard reagent.

    Addition of Ethylene Oxide: Adding ethylene oxide to the Grignard reagent to produce 2-(2,6-dimethylphenyl)-ethanol.

    Oxidation: Oxidizing 2-(2,6-dimethylphenyl)-ethanol to form 2-(2,6-dimethylphenyl)-acetic acid.

    Esterification: Reacting 2-(2,6-dimethylphenyl)-acetic acid with methanol to generate 2-(2,6-dimethylphenyl)-methyl acetate.

    Final Reaction: Reacting 2-(2,6-dimethylphenyl)-methyl acetate with alkali and dimethyl formate to produce the final compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of transition metals and ligands is minimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce various alcohols and amines.

Scientific Research Applications

2-(2,6-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O2/c1-15-7-9-18(10-8-15)13-24-19(11-12-22-24)23-20(25)14-26-21-16(2)5-4-6-17(21)3/h4-12H,13-14H2,1-3H3,(H,23,25)

InChI Key

IFHURAMYIOWWDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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